molecular formula C55H66F2N8O8 B1139170 Ledipasvir diacetone CAS No. 1502655-48-2

Ledipasvir diacetone

Cat. No.: B1139170
CAS No.: 1502655-48-2
M. Wt: 1005.2 g/mol
InChI Key: LXKDKHCANHWUPC-YGWQTYEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-5885 diacetone, also known as Ledipasvir diacetone, is a potent inhibitor of the hepatitis C virus nonstructural protein 5A. This compound is a key component in the treatment of chronic hepatitis C virus infection, particularly when combined with other antiviral agents. It has shown remarkable efficacy in inhibiting the replication of hepatitis C virus genotypes 1a and 1b .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-5885 diacetone involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of GS-5885 diacetone follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

GS-5885 diacetone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

These derivatives are often tested for their antiviral activity and other pharmacological properties .

Scientific Research Applications

GS-5885 diacetone has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of antiviral agents.

    Biology: It is used to study the mechanisms of hepatitis C virus replication and the development of resistance to antiviral agents.

    Medicine: It is a key component in the development of new treatments for chronic hepatitis C virus infection.

    Industry: It is used in the production of antiviral drugs and other pharmaceutical products.

Mechanism of Action

GS-5885 diacetone exerts its effects by inhibiting the hepatitis C virus nonstructural protein 5A. This protein is essential for the replication of the virus, and its inhibition leads to a significant reduction in viral load. The molecular targets of GS-5885 diacetone include specific amino acid residues in the nonstructural protein 5A, which are critical for its function. The pathways involved in this mechanism include the disruption of viral RNA replication and the inhibition of viral assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GS-5885 diacetone is unique in its high potency and long pharmacokinetic half-life, which allows for once-daily dosing. Its combination with other antiviral agents, such as sofosbuvir, has led to the development of highly effective single-tablet regimens for the treatment of chronic hepatitis C virus infection .

Properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDKHCANHWUPC-YGWQTYEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66F2N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502655-48-2
Record name Ledipasvir diacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR DIACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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